Sulfate

Supercritical Water Oxidation Geothermal Chemistry Salt Precipitation

Researchers requiring inert electrolytes for trivalent metal systems face alum precipitation when using potassium or ammonium sulfate. Sulfate (CAS 14808-79-8) eliminates this issue-it fails to form stable alums, maintaining solution homogeneity. Additionally, its redox-inert S⁶⁺ state imposes zero COD, unlike sulfite (16 mg O₂/L per 126 mg/L). Ideal for wastewater compliance monitoring and high-temperature applications.

Molecular Formula O4S-2
Molecular Weight 96.07 g/mol
CAS No. 14808-79-8
Cat. No. B086663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfate
CAS14808-79-8
Molecular FormulaO4S-2
Molecular Weight96.07 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-]
InChIInChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2
InChIKeyQAOWNCQODCNURD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Miscible with water, with generation of much heat, also with ethanol
Miscible with water and alcohol with the generation of much heat and with contraction in volume.
Solubility in water at 20 °C: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Sulfate Baseline Properties


Sodium sulfate (Na₂SO₄), CAS 7757-82-6 (anhydrous), is an inorganic salt existing as a white, hygroscopic crystalline solid with a molar mass of 142.04 g/mol and a density of 2.664 g/cm³ [1]. The compound is chemically very stable, being unreactive toward most oxidizing or reducing agents at normal temperatures, and is non-flammable [2]. Its aqueous solubility exhibits a distinctive temperature dependence: from 4.76 g/100 mL at 0°C, rising to 28.1 g/100 mL at 25°C, and reaching 42.7 g/100 mL at 100°C [1]. The melting point is 884°C and the boiling point is 1,429°C (anhydrous) [1]. This baseline profile provides the foundational context for understanding where sodium sulfate demonstrates measurable, procurement-relevant differentiation from closely related sodium salts, other sulfate sources, and hydrated forms.

Anhydrous vs. Hydrate Form selection determines high-temperature viability; anhydrous form supports processes exceeding 100°C.
Redox-Inert Profile Sulfur in highest +6 oxidation state eliminates unintended oxygen demand, supporting redox-sensitive workflows.
Solubility Plateau Near-constant solubility between 32°C and 100°C enables selective crystallization control not replicated by other sodium salts.

Sodium Sulfate Substitution Risks


Sodium sulfate cannot be treated as a freely interchangeable commodity within the broader classes of sodium salts or sulfates. Its unique solubility profile—particularly the near-plateau in solubility between 32°C and 100°C—contrasts sharply with the linear increase seen in many other salts, enabling selective crystallization processes that fail with substitutes [1]. Its thermal stability differs markedly from hydrates (e.g., decahydrate melts at 32.38°C vs. 884°C for anhydrous), making the wrong form selection catastrophic in high-temperature applications [2]. Furthermore, its redox inertness (sulfur in +6 oxidation state) sets it apart from lower oxidation state analogs like sodium sulfite, which readily consume oxygen and interfere with sensitive processes [3]. The following quantitative evidence establishes the specific, measurable differentiation that justifies the selective procurement of sodium sulfate over its closest comparators.

Salt-form mismatch

Anhydrous Na₂SO₄ remains solid to 884°C, whereas decahydrate melts at 32.38°C. Choosing the wrong form can release water and disrupt high-temperature processes.

Redox class shift

Sodium sulfite (S⁴⁺) introduces a measurable COD (16 mg O₂/L per 126 mg/L), while sodium sulfate (S⁶⁺) contributes zero oxygen demand. Substitution can invalidate compliance monitoring.

Crystallization selectivity

The characteristic solubility plateau of Na₂SO₄ (32–100°C) does not transfer to NaCl or alternative sulfate sources. This can shift precipitation behavior in selective crystallization and salt-management designs.

Sodium Sulfate Differentiation Evidence


Supercritical Water Solubility vs. NaCl

Under identical supercritical water conditions (500°C, 250 bar), sodium sulfate exhibits dramatically lower solubility compared to sodium chloride. Measured sodium sulfate concentrations were approximately 0.9 ppm, while sodium chloride concentrations at the same conditions were approximately 101 ppm [1]. This represents a solubility difference of over two orders of magnitude.

Supercritical H₂O Solubility
Head-to-head
Na₂SO₄: ~0.9 ppm at 500°C, 250 bar NaCl: ~101 ppm at same conditions
Over 100-fold lower solubility dictates salt precipitation management in SCWO reactors.
Continuous flow, packed salt bed; 500°C, 250 bar supercritical water vapor.
Supercritical Water Oxidation Geothermal Chemistry Salt Precipitation

Redox Inertness vs. Sodium Sulfite

Sodium sulfate, with sulfur in its highest +6 oxidation state, is redox-inert under normal conditions. In contrast, sodium sulfite (S⁴⁺) is readily oxidized, imposing a measurable oxygen demand. At a concentration of 126 mg/L Na₂SO₃, the corresponding chemical oxygen demand (COD) is 16 mg O₂/L, whereas an equivalent concentration of Na₂SO₄ contributes zero COD [1].

Redox COD Contribution
Class-level
Na₂SO₄: 0 mg O₂/L COD Na₂SO₃: 16 mg O₂/L per 126 mg/L
Zero oxygen demand removes quantifiable compliance burden in regulated discharges.
Aqueous, ambient conditions; sulfite readily consumes atmospheric oxygen.
Wastewater Treatment Analytical Chemistry Redox Processes

Phase Change Material Performance vs. Borax

A composite phase-change material comprising sodium sulfate decahydrate, expanded graphite (EG), and 2% borax demonstrates superior thermal cycling performance compared to sodium sulfate decahydrate with borax nucleating agent alone. The composite reduces supercooling from 13.6°C to below 0.6°C, shortens heat storage time by 52.6%, and shortens heat release time by 55.1%, while maintaining a latent heat of 225.77 kJ·kg⁻¹ [1].

PCM Charge/Discharge
Head-to-head
Composite: supercooling
Reported faster thermal response vs. borax-only stabilized hydrates.
225.77 kJ·kg⁻¹ latent heat; 500-cycle data; vacuum adsorption preparation.
Form Thermal Stability
Cross-study
Anhydrous mp: 884°C Decahydrate mp: 32.38°C 851.62°C difference
Form selection is critical above 32°C; hydrate melts and releases water, altering process integrity.
Standard atmospheric pressure.
Alum Formation
Class-level
Na₂SO₄ forms 1 unstable alum (decomposes >39°C); K₂SO₄/(NH₄)₂SO₄ form multiple stable alums.
Preferred inert electrolyte when alum precipitation must be avoided in trivalent metal solutions.
Class-level review; verify for specific trivalent metal systems.
Thermal Energy Storage Phase Change Materials Building Energy Efficiency

Anhydrous vs. Hydrate Form Stability

The anhydrous form of sodium sulfate exhibits a melting point of 884°C, whereas the decahydrate form melts at just 32.38°C [1]. This 850°C difference is not merely a physical property footnote; it defines which form is viable for any process operating above ambient temperature.

Form Thermal Stability
Cross-study
Anhydrous mp: 884°C Decahydrate mp: 32.38°C 851.62°C difference
Form selection is critical above 32°C; hydrate melts and releases water, altering process integrity.
Standard atmospheric pressure.
High-Temperature Processing Material Selection Thermal Stability

Alum Formation Selectivity

Sodium sulfate forms only one common alum—NaAl(SO₄)₂—which is unstable above 39°C, and a chromium analog, NaCr(SO₄)₂. In contrast, potassium sulfate and ammonium sulfate readily form a wide range of stable alums with trivalent metals (e.g., Al³⁺, Cr³⁺, Fe³⁺) across a broad temperature range [1].

Alum Formation
Class-level
Na₂SO₄ forms 1 unstable alum (decomposes >39°C); K₂SO₄/(NH₄)₂SO₄ form multiple stable alums.
Preferred inert electrolyte when alum precipitation must be avoided in trivalent metal solutions.
Class-level review; verify for specific trivalent metal systems.
Coordination Chemistry Analytical Separations Material Synthesis

Sodium Sulfate Application Scenarios


Supercritical Water Oxidation Salt Management

In SCWO systems operating at 450–550°C and 100–250 bar for waste destruction, the two-order-of-magnitude lower solubility of Na₂SO₄ relative to NaCl (0.9 ppm vs. 101 ppm at 500°C/250 bar) dictates salt precipitation behavior [1]. Engineers must select sodium sulfate feedstocks with precisely this low solubility profile to design effective salt separation and reactor fouling mitigation strategies.

Redox Interference-Free Wastewater Treatment

When sodium salts are used as process aids or pH adjusters in wastewater streams subject to COD monitoring, sodium sulfate (S⁶⁺, redox-inert) contributes zero oxygen demand, whereas sodium sulfite (S⁴⁺) imposes 16 mg O₂/L COD per 126 mg/L present [1]. Procurement of sodium sulfate over sodium sulfite directly eliminates this quantifiable compliance burden in regulated discharges.

High-Temperature Thermal Energy Storage

For concentrated solar power or industrial waste heat recovery, sodium sulfate decahydrate/expanded graphite composites deliver 52.6% faster heat storage and 55.1% faster heat release compared to borax-only stabilized hydrates, while maintaining 225.77 kJ·kg⁻¹ latent heat and sub-0.6°C supercooling after 500 cycles [1]. This performance profile justifies selection over alternative salt hydrate PCMs where rapid thermal response is paramount.

Alum-Free Analytical Chemistry

In procedures involving trivalent metals (Al³⁺, Cr³⁺, Fe³⁺) at ambient temperature, sodium sulfate is the preferred inert electrolyte because it fails to form stable alums, whereas potassium sulfate and ammonium sulfate readily precipitate as alums [1]. This binary selectivity—on/off for alum formation—dictates which sulfate salt is appropriate for maintaining solution homogeneity versus achieving selective crystallization.

Application
Selection Property
Validation Focus
SCWO Salt Management
Supercritical H₂O solubility profile
Salt precipitation and reactor fouling control
Wastewater COD Compliance
Redox-inert (S⁶⁺) oxidation state
Zero oxygen demand contribution
Thermal Energy Storage (PCM)
Phase-change kinetics and latent heat
Charge/discharge cycling stability and supercooling
Analytical Electrolyte (Alum-Free)
Alum formation inertness
Solution homogeneity with Al³⁺, Cr³⁺, Fe³⁺

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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